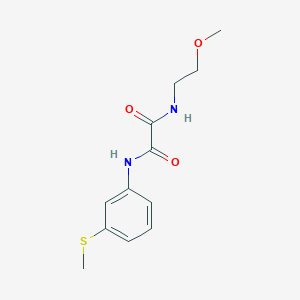

4-甲基-N-(2-甲基-1,3-苯并噻唑-6-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiazole derivatives, which “4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide” is a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions, including the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, N-Methylbenzamide has a molecular formula of CHNO, an average mass of 135.163 Da, and a monoisotopic mass of 135.068420 Da .科学研究应用

- Researchers have explored the antimicrobial potential of this compound. It shows moderate antibacterial activity against Escherichia coli (E. coli) , Klebsiella pneumoniae , and Staphylococcus aureus . Investigating its mechanism of action and potential clinical applications could be valuable.

- The compound’s antioxidant activity has been assessed using the phosphomolybdenum test. Understanding its role in scavenging free radicals and protecting cells from oxidative stress is crucial for health-related applications .

- Indole derivatives, such as this compound, often exhibit diverse pharmacological activities. While specific studies on this compound are limited, exploring its potential as an anti-inflammatory, analgesic, or antitumor agent could be worthwhile .

Antibacterial and Antifungal Activity

Antioxidant Properties

Pharmacological Applications

作用机制

Target of Action

The primary target of 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is the Colony Stimulating Factor 1 Receptor (CSF-1R) . CSF-1R is a tyrosine kinase receptor that plays a crucial role in the tumor microenvironment .

Mode of Action

4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide acts by targeting and inhibiting the specific tyrosine kinase CSF1R . This compound can block the over-activated CSF1R signaling pathway, thereby interfering with the interaction between tumor cells and their surrounding immune cells .

Biochemical Pathways

The inhibition of CSF-1R leads to a disruption in the survival, proliferation, and polarization of both macrophages and glioma cells, which are known to promote tumorigenesis . This disruption can inhibit tumor cell proliferation, metastasis, and invasion, while enhancing anti-tumor immune responses .

Pharmacokinetics

It is known that the compound has oral bioavailability

Result of Action

In glioma-bearing mice, 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide blocks tumor progression and significantly improves survival via CSF-1R inhibition . It also inhibits orthotopic tumor growth of patient-derived proneural tumor spheres and cell lines in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at -20℃ . Additionally, the compound’s solubility in certain organic solvents can influence its bioavailability .

属性

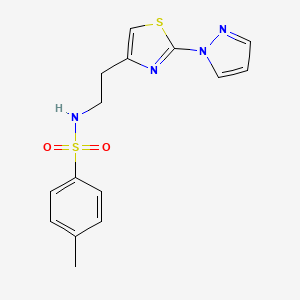

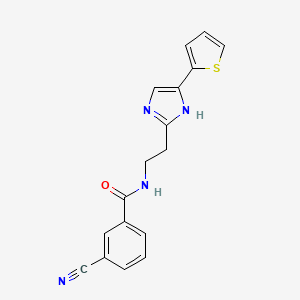

IUPAC Name |

4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-3-5-12(6-4-10)16(19)18-13-7-8-14-15(9-13)20-11(2)17-14/h3-9H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYFMIHLRXAEJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2747076.png)

![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2747077.png)

![N~1~-(1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2747081.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2747085.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide](/img/structure/B2747087.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2747095.png)